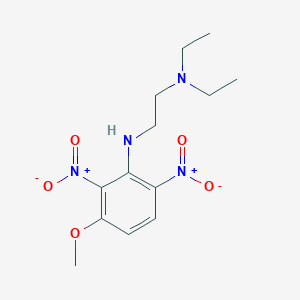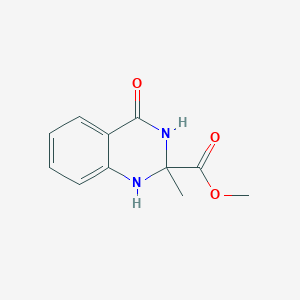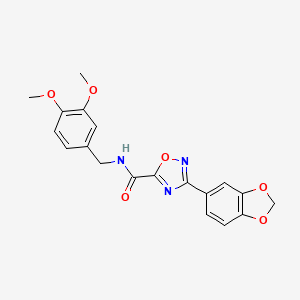
N,N-diethyl-N'-(3-methoxy-2,6-dinitrophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(DIETHYLAMINO)ETHYL]-3-METHOXY-2,6-DINITROANILINE is a complex organic compound known for its unique chemical properties and applications This compound is characterized by the presence of diethylamino, methoxy, and dinitro functional groups attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-3-METHOXY-2,6-DINITROANILINE typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups. This is followed by the introduction of the methoxy group through methylation reactions. The final step involves the attachment of the diethylaminoethyl group via nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIETHYLAMINO)ETHYL]-3-METHOXY-2,6-DINITROANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the methoxy or diethylamino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized aniline derivatives.
Scientific Research Applications
N-[2-(DIETHYLAMINO)ETHYL]-3-METHOXY-2,6-DINITROANILINE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-3-METHOXY-2,6-DINITROANILINE involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitro groups can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE: Similar in structure but lacks the methoxy and dinitro groups.
N-[2-(DIETHYLAMINO)ETHYL]ANILINE: Lacks the methoxy and dinitro groups, making it less reactive.
N-[2-(DIETHYLAMINO)ETHYL]-3-METHOXYANILINE: Contains the methoxy group but lacks the dinitro groups.
Uniqueness
N-[2-(DIETHYLAMINO)ETHYL]-3-METHOXY-2,6-DINITROANILINE is unique due to the presence of both methoxy and dinitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C13H20N4O5 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N',N'-diethyl-N-(3-methoxy-2,6-dinitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H20N4O5/c1-4-15(5-2)9-8-14-12-10(16(18)19)6-7-11(22-3)13(12)17(20)21/h6-7,14H,4-5,8-9H2,1-3H3 |
InChI Key |
MKYSLJDNGQDUPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C(C=CC(=C1[N+](=O)[O-])OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanone, 1-[4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl]-](/img/structure/B11491880.png)

![N-(2-hydroxy-5-nitrobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11491896.png)
![6-Butyl-2-[5-(4-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B11491902.png)
![5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11491907.png)
![3-(6-Bromo-1,3-benzodioxol-5-yl)-1-methylbenzo[f]quinoline](/img/structure/B11491919.png)
![4-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}morpholine](/img/structure/B11491921.png)
![N-[2-(4-benzoylphenoxy)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B11491929.png)

![3-cyclohexyl-N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}propanamide](/img/structure/B11491939.png)
![4-chloro-N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11491940.png)
![7-[4-(allyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11491944.png)
![3-Methyl-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11491949.png)
![2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B11491952.png)
